1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxylic acid is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring via a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring . The sulfonylation of the benzimidazole is then achieved using sulfonyl chlorides in the presence of a base such as pyridine . Finally, the piperidine ring is introduced through a nucleophilic substitution reaction, often using piperidine and a suitable leaving group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the carboxylic acid position.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, triethylamine.
Solvents: Methanol, dichloromethane, toluene.
Major Products
The major products formed from these reactions include oxidized benzimidazole derivatives, reduced sulfonyl compounds, and substituted piperidine derivatives .
Scientific Research Applications
1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Shares the benzimidazole core but lacks the sulfonyl and piperidine groups.
1H-Benzimidazole-2-sulfonic acid: Contains the sulfonyl group but not the piperidine ring.
Piperidine-4-carboxylic acid: Features the piperidine ring but lacks the benzimidazole and sulfonyl groups.
Uniqueness
1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxylic acid is unique due to its combination of the benzimidazole, sulfonyl, and piperidine moieties.
Properties
IUPAC Name |
1-[(2-phenyl-3H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-19(24)14-8-10-22(11-9-14)27(25,26)15-6-7-16-17(12-15)21-18(20-16)13-4-2-1-3-5-13/h1-7,12,14H,8-11H2,(H,20,21)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPJZUUIAIEGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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